H-Ile-Trp-OH

Description

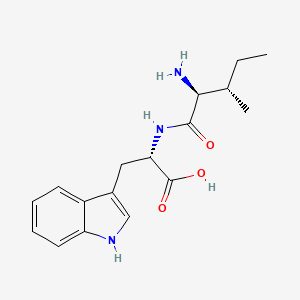

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPESWOSNFUCJ-LKTVYLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029559 | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-06-5 | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Ile-Trp-OH (Isoleucyl-Tryptophan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the dipeptide H-Ile-Trp-OH, also known as Isoleucyl-Tryptophan.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids L-isoleucine and L-tryptophan, linked by a peptide bond. The N-terminus is isoleucine, and the C-terminus is tryptophan.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are limited. Therefore, computationally predicted data are also provided.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₃O₃ | PubChem[1][2] |

| Molecular Weight | 317.38 g/mol | PubChem[1][2] |

| IUPAC Name | (2S)-2-[(2S,3S)-2-amino-3-methylpentanamido]-3-(1H-indol-3-yl)propanoic acid | PubChem[2] |

| Appearance | White to off-white crystalline powder (Expected) | Inferred from similar peptides[3] |

| Melting Point | Not Available (Experimental) | HMDB[4] |

| Water Solubility | 0.2 g/L (Predicted) | ALOGPS[1] |

| logP | -0.29 (Extrapolated) | HMDB[4] |

| pKa (Strongest Acidic) | 3.99 (Predicted) | ChemAxon[1] |

| pKa (Strongest Basic) | 8.13 (Predicted) | ChemAxon |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Spectroscopic Data

-

¹H NMR: The spectrum would be complex, exhibiting characteristic signals for the isoleucine side chain (methyl, methylene, and methine protons), the tryptophan indole ring protons, and the alpha-protons of both amino acid residues, as well as the amide and amine protons.

-

¹³C NMR: The spectrum would show resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the isoleucine and tryptophan side chains.

-

Mass Spectrometry: The expected [M+H]⁺ ion would be observed at m/z 318.1812. Fragmentation would likely occur at the peptide bond, yielding characteristic fragment ions for isoleucine and tryptophan.[5]

Biological Activity and Signaling Pathways

The specific biological activities of this compound are not well-characterized. It is known to be a product of protein digestion and catabolism.[4] While many di- and tripeptides are known to have physiological or cell-signaling effects, this compound is generally considered a short-lived intermediate in amino acid metabolism.[4]

Research on other tryptophan-containing dipeptides suggests potential biological roles. For instance, the dipeptide H-Trp-Arg-OH has been shown to act as a PPARα agonist, reducing hepatic lipid accumulation.[6] While this provides a potential avenue for investigation, there is currently no direct evidence to suggest that this compound shares this activity or is involved in any specific signaling pathway.

The tryptophan component itself is a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin.[7] The biological significance of the dipeptide form, this compound, remains an area for further research.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on established protocols for peptide chemistry.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for synthesizing peptides of defined sequences. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound:

Caption: General workflow for the solid-phase synthesis of this compound.

Materials:

-

Fmoc-Trp(Boc)-OH (side-chain protected tryptophan)

-

Fmoc-Ile-OH

-

Wang resin or Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Protocol:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the resin in DMF for 1 hour in a peptide synthesis vessel.

-

If starting with an unloaded resin, couple the first amino acid (Fmoc-Trp(Boc)-OH) to the resin using a suitable coupling agent.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the tryptophan residue.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of the Second Amino Acid:

-

In a separate vial, activate Fmoc-Ile-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminal isoleucine using 20% piperidine in DMF as described in step 2.

-

Wash the resin with DMF followed by DCM.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the Boc protecting group from the tryptophan side chain.

-

-

Peptide Precipitation and Washing:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

Reagents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of Solvent B or DMF) and dilute with Solvent A.

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30-60 minutes).

-

Monitor the elution at 220 nm and 280 nm (due to the tryptophan indole ring).

-

Collect the fractions containing the purified peptide.

-

Lyophilize the collected fractions to obtain the pure this compound as a fluffy white powder.

Analysis

Purity and Identity Confirmation:

-

Analytical RP-HPLC: Analyze the purified peptide using an analytical C18 column with a similar gradient as in the purification step to confirm purity.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using ESI-MS. The expected [M+H]⁺ ion is at m/z 318.18.

Logical Relationship of Analytical Workflow:

Caption: Logical workflow for the purification and analysis of this compound.

Conclusion

This compound is a dipeptide with a well-defined chemical structure. While its physicochemical properties can be reasonably predicted, there is a lack of extensive experimental data. Its biological role is currently understood primarily in the context of protein metabolism, with its potential for specific signaling activities remaining an open area for research. The synthesis, purification, and analysis of this compound can be readily achieved using standard and well-established peptide chemistry protocols. This guide provides a solid foundation for researchers and drug development professionals working with this and similar dipeptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- | C38H60N8O11 | CID 11445743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Human Metabolome Database: Showing metabocard for Isoleucyl-Tryptophan (HMDB0028918) [hmdb.ca]

- 5. Trp-Ile | C17H23N3O3 | CID 11681245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The dipeptide H-Trp-Arg-OH (WR) Is a PPARα agonist and reduces hepatic lipid accumulation in lipid-loaded H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Val-Ile-Trp | C22H32N4O4 | CID 145458959 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isoleucyl-Tryptophan

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-Tryptophan (Ile-Trp) is a dipeptide composed of the essential amino acids L-isoleucine and L-tryptophan. While often found as an intermediate in protein catabolism, the targeted synthesis of such dipeptides is of growing interest in drug development and nutritional science due to their potential physiological activities[1]. This technical guide provides a comprehensive overview of the synthesis pathway of Isoleucyl-Tryptophan, beginning with the biosynthesis of its constituent amino acids and culminating in the enzymatic ligation to form the dipeptide. This document details the metabolic pathways, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams to elucidate the core processes.

The synthesis of Isoleucyl-Tryptophan is a multi-stage process that begins with the independent biosynthesis of L-isoleucine and L-tryptophan from central metabolic precursors. Following their synthesis, these amino acids are joined via a peptide bond. While a single dedicated pathway for de novo Ile-Trp synthesis is not established, this guide will explore the three primary enzymatic mechanisms capable of catalyzing this final ligation step: Non-Ribosomal Peptide Synthesis (NRPS), the reverse action of peptidases, and the action of Aminoacyl-tRNA Synthetases.

Part 1: Biosynthesis of Precursor Amino Acids

The L-Isoleucine Biosynthesis Pathway

The biosynthesis of L-isoleucine is a five-step pathway that begins with L-threonine and shares several enzymes with the valine and leucine synthesis pathways[2][3][4]. This pathway is primarily found in plants and microorganisms, as animals require isoleucine as an essential dietary component[5].

The key enzymatic steps are:

-

Threonine Dehydratase (TD): L-threonine is deaminated to α-ketobutyrate. This is a key regulatory step, often subject to feedback inhibition by isoleucine[6].

-

Acetohydroxy Acid Synthase (AHAS): α-ketobutyrate is condensed with pyruvate to form α-aceto-α-hydroxybutyrate. This enzyme is a common target for herbicides[7][8].

-

Acetohydroxy Acid Isomeroreductase (AHAIR): A two-step reaction involving isomerization and reduction converts α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

-

Dihydroxy-acid Dehydratase (DHAD): This enzyme catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to form α-keto-β-methylvalerate[2].

-

Branched-Chain Aminotransferase (BCAT): In the final step, a transamination reaction, typically using glutamate as the amino donor, converts α-keto-β-methylvalerate to L-isoleucine[4][7].

The L-Tryptophan Biosynthesis Pathway

The synthesis of L-tryptophan begins with chorismate, a product of the shikimate pathway. This multi-step pathway is also primarily found in plants, bacteria, and fungi[9][10].

The key enzymatic steps are:

-

Anthranilate Synthase (AS): Chorismate is converted to anthranilate. This is a major regulatory point, subject to feedback inhibition by tryptophan[11].

-

Anthranilate Phosphoribosyltransferase (AnPRT): Anthranilate reacts with phosphoribosyl pyrophosphate (PRPP) to form phosphoribosyl anthranilate[10][11].

-

Phosphoribosylanthranilate Isomerase (PRAI): Phosphoribosyl anthranilate is isomerized to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).

-

Indole-3-glycerol Phosphate Synthase (IGPS): CdRP is cyclized and decarboxylated to form indole-3-glycerol phosphate (IGP)[3][9][12].

-

Tryptophan Synthase (TS): In the final two steps, catalyzed by a single enzyme complex, IGP is cleaved to indole, which is then condensed with serine to produce L-tryptophan[3][4].

Part 2: Formation of the Isoleucyl-Tryptophan Dipeptide

The final step in the synthesis is the formation of a peptide bond between L-isoleucine and L-tryptophan. This can be achieved through several enzymatic mechanisms.

Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides independent of mRNA templates[13][14][15]. Each module is responsible for the incorporation of a single amino acid. A typical NRPS module for incorporating an amino acid consists of:

-

Adenylation (A) domain: Selects and activates a specific amino acid using ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids tethered to adjacent modules.

The synthesis of Ile-Trp would require a two-module NRPS. The first module would select and activate isoleucine, and the second would select and activate tryptophan. The C-domain of the second module would then catalyze the formation of the peptide bond. A final Thioesterase (TE) domain would release the completed dipeptide[15]. NRPS systems with specificity for both isoleucine and tryptophan have been identified, making this a highly plausible pathway for microbial synthesis of Ile-Trp[16][17].

Aminopeptidase-Catalyzed Synthesis

Certain peptidases, such as aminopeptidases, can catalyze the reverse reaction of hydrolysis—peptide bond formation—under specific conditions, typically in organic solvents or at low water activity[11][12][18]. This thermodynamically controlled synthesis involves a free amino acid (as the acyl donor) and an amino acid ester or amide (as the acyl acceptor). For Ile-Trp synthesis, this could involve reacting L-isoleucine with a L-tryptophan methyl ester in the presence of an enzyme like Streptomyces septatus aminopeptidase (SSAP) in a solvent like methanol[11][12]. This method offers a chemoenzymatic route to specific dipeptides.

Aminoacyl-tRNA Synthetase-Mediated Synthesis

Aminoacyl-tRNA synthetases (aaRSs) are enzymes that charge tRNAs with their cognate amino acids for ribosomal protein synthesis[19]. Some aaRSs have been shown to catalyze the formation of dipeptides, such as Arg-Cys, Ile-Cys, and Val-Cys, in an AMP- and PPi-independent reaction[20]. This process involves the deacylation of a charged tRNA in the presence of a second amino acid. It is plausible that Isoleucyl-tRNA synthetase could catalyze the formation of Ile-Trp if Tryptophan can bind to a secondary site on the enzyme-Ile-tRNAIle complex[20][21].

Part 3: Quantitative Data

The efficiency of these biosynthetic pathways is determined by the kinetic parameters of the involved enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme site per unit time. The kcat/Km ratio is a measure of catalytic efficiency[14][15][22][23].

Table 1: Kinetic Parameters of L-Isoleucine Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Threonine Dehydratase | Corynebacterium glutamicum | L-Threonine | 21 (K0.5) | N/A | N/A | [24] |

| Threonine Dehydratase | Escherichia coli | L-Threonine | 7.3 (Khalf) | ~4 | N/A | [6][25] |

| Acetohydroxy Acid Synthase II | Escherichia coli | Pyruvate | 1.37 | N/A | N/A | [26] |

| Acetohydroxy Acid Synthase II | Escherichia coli | 2-Oxobutyrate | 0.26 | N/A | N/A | [26] |

| Dihydroxy-acid Dehydratase | Various | (R)-2,3-dihydroxy-isovalerate | 0.1 - 1.5 | 10 - 100 | ~105 | Data not readily available |

| Branched-Chain Aminotransferase | Escherichia coli | L-Isoleucine | 0.3 - 1.0 | 5 - 20 | ~104 - 105 | [5][7] |

Table 2: Kinetic Parameters of L-Tryptophan Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Anthranilate Synthase | Escherichia coli | Chorismate | ~5 | ~30 | ~6 x 106 | Data not readily available |

| Anthranilate Phosphoribosyltransferase | Escherichia coli | Anthranilate | 0.58 | N/A | N/A | [11] |

| Anthranilate Phosphoribosyltransferase | Escherichia coli | PRPP | 50 | N/A | N/A | [11] |

| Indole-3-glycerol Phosphate Synthase | Pyrococcus furiosus | CdRP | 140 | 20 | 1.4 x 105 | [27] |

| Tryptophan Synthase (β-subunit) | Pyrococcus furiosus | L-Serine | 300 | 1.4 | 4.7 x 103 | [27] |

| Tryptophan Synthase (β-subunit) | Zea mays | Indole | 20 - 40 | 1 - 2 | ~5 x 104 | [3] |

Part 4: Experimental Protocols

This section provides an overview of methodologies for key experiments related to the Isoleucyl-Tryptophan synthesis pathway.

Threonine Dehydratase Activity Assay

This protocol measures the activity of Threonine Dehydratase by quantifying the product, α-ketobutyrate.

-

Principle: The enzymatic reaction product, α-ketobutyrate, is reacted with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored phenylhydrazone, which can be quantified spectrophotometrically at ~540 nm.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 8.0.

-

Substrate: 50 mM L-Threonine in Assay Buffer.

-

DNPH Reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine in 2 M HCl.

-

Stopping Reagent: 2.5 M NaOH.

-

Enzyme: Purified Threonine Dehydratase or cell lysate.

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer and enzyme solution.

-

Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the L-Threonine substrate.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of DNPH reagent. Incubate for 10 minutes at room temperature.

-

Add NaOH solution to develop the color.

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

Calculate α-ketobutyrate concentration using a standard curve.

-

HPLC Method for Dipeptide Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying dipeptides like Ile-Trp.

-

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Ile-Trp, being relatively hydrophobic, can be separated from its constituent amino acids and other components on a C18 column. Detection is typically achieved using UV absorbance (at 220 nm for the peptide bond or 280 nm for the tryptophan indole ring) or mass spectrometry (LC-MS) for higher sensitivity and specificity[13][24][28].

-

Instrumentation & Reagents:

-

HPLC system with a UV or MS detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Ile-Trp standard for calibration.

-

-

Procedure:

-

Prepare samples by stopping enzymatic reactions (e.g., with acid) and removing protein (e.g., by centrifugation or filtration).

-

Prepare a standard curve by dissolving known concentrations of Ile-Trp standard in the mobile phase.

-

Set up a gradient elution method, for example: 5% B to 60% B over 20 minutes.

-

Inject a fixed volume of sample and standards onto the column.

-

Monitor the elution profile at 220 nm or 280 nm.

-

Identify the Ile-Trp peak by comparing its retention time to the standard.

-

Quantify the amount of Ile-Trp in the sample by integrating the peak area and comparing it to the standard curve.

-

In Vitro Assay for NRPS Module Activity

This protocol assesses the ability of an NRPS A-domain to activate its specific amino acid substrate.

-

Principle: The adenylation (A) domain of an NRPS module catalyzes an ATP-[32P]pyrophosphate (PPi) exchange reaction in the presence of its cognate amino acid substrate. The incorporation of 32P into ATP is measured as a function of substrate concentration.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT.

-

Substrates: L-Isoleucine or L-Tryptophan.

-

ATP solution: 10 mM ATP.

-

[32P]PPi (radiolabeled pyrophosphate).

-

Enzyme: Purified NRPS A-domain or full module.

-

Quenching solution: 1.6% activated charcoal in 0.1 M PPi, 3.5% perchloric acid.

-

-

Procedure:

-

Combine Assay Buffer, ATP, [32P]PPi, and the amino acid substrate in a reaction tube.

-

Initiate the reaction by adding the purified NRPS enzyme.

-

Incubate at a suitable temperature (e.g., 25°C) for 10 minutes.

-

Stop the reaction by adding the quenching solution. The charcoal binds the newly formed [32P]ATP but not the free [32P]PPi.

-

Filter the mixture through a glass fiber filter to capture the charcoal with bound [32P]ATP.

-

Wash the filter to remove unbound [32P]PPi.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Activity is proportional to the amount of radioactivity incorporated into ATP.

-

Conclusion

The synthesis of Isoleucyl-Tryptophan is a complex process rooted in the fundamental anabolic pathways of its constituent amino acids. This guide has detailed the enzymatic cascades that produce L-isoleucine and L-tryptophan from central metabolites, highlighting key enzymes and regulatory mechanisms. Furthermore, it has explored the primary enzymatic routes for the final dipeptide ligation, with non-ribosomal peptide synthesis (NRPS) representing a key pathway in microorganisms. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers in biochemistry and drug development. A thorough understanding of these synthesis pathways is critical for applications ranging from the metabolic engineering of microorganisms for dipeptide production to the design of inhibitors for enzymes in these pathways, which hold potential as novel antimicrobial agents or herbicides.

References

- 1. In Vitro Reconstruction of Nonribosomal Peptide Biosynthesis Directly from DNA Using Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. real.mtak.hu [real.mtak.hu]

- 7. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Steady-state kinetics of indole-3-glycerol phosphate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anthranilate aggregate of Escherichia coli: kinetics of inhibition by tryptophan of phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. frontiersin.org [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]

- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 18. Engineering of Specific Single-Module Nonribosomal Peptide Synthetases of the RXP Type for the Production of Defined Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Loop-loop interactions govern multiple steps in indole-3-glycerol phosphate synthase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Reddit - The heart of the internet [reddit.com]

- 24. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of H-Ile-Trp-OH: A Technical Guide to its Role in Mitigating Diabetic Retinopathy through Gut-Retinal Axis Modulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide H-Ile-Trp-OH, also known as Isoleucyl-tryptophan (IW), has emerged as a significant bioactive compound with therapeutic potential, particularly in the context of diabetic complications. This technical guide provides an in-depth analysis of the biological function of this compound, focusing on its mechanism of action in preventing diabetic retinopathy. By bypassing impaired intestinal amino acid transport in diabetic models, this compound modulates the gut microbiome, enhances gut barrier integrity, and activates the indole/Aryl hydrocarbon Receptor (AhR)/Pregnane X Receptor (PXR) signaling pathway. This cascade of events leads to reduced systemic inflammation and endotoxemia, ultimately protecting against retinal vascular damage. This document details the signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the assays used to elucidate the function of this promising nutraceutical.

Introduction

This compound is a dipeptide composed of the essential amino acids isoleucine and tryptophan.[1][2][3][4] While dipeptides are naturally occurring products of protein digestion, specific sequences can exert distinct physiological effects.[4] Recent research has highlighted the potential of this compound as a nutraceutical agent, particularly in the management of type 2 diabetes complications.[5] In diabetic conditions, the intestinal absorption of tryptophan, a crucial amino acid for gut homeostasis and immune function, is often impaired due to reduced expression of the ACE2 transporter.[5] this compound circumvents this issue as it is absorbed by the peptide transporter 1 (PEPT1; SLC15A1), which is less affected by diabetes.[5] This guide will explore the multifaceted biological functions of this compound, with a primary focus on its protective effects against diabetic retinopathy through the modulation of the gut-retinal axis.

Mechanism of Action and Signaling Pathway

The primary therapeutic effect of this compound in the context of diabetes is initiated in the gut and culminates in the protection of the retinal vasculature. The mechanism can be dissected into several key stages:

-

Bypassing Impaired Tryptophan Absorption: In type 2 diabetes, intestinal ACE2 expression is significantly reduced, impairing the absorption of tryptophan via its transporter, B0AT1. This compound is absorbed through the PEPT1 transporter, ensuring the delivery of tryptophan to the gut microbiota.[5]

-

Modulation of Gut Microbiota and Metabolite Production: Once in the gut, this compound is metabolized by the gut microbiota, leading to the production of beneficial metabolites, most notably indole and its derivatives like indole-3-propionic acid (IPA).[1][5] Administration of this compound has been shown to correct diabetes-induced dysbiosis.[5]

-

Activation of AhR and PXR Signaling: Indole and its derivatives act as ligands for the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are highly expressed in the intestinal epithelium.[5][6] Activation of these receptors is crucial for maintaining gut homeostasis, reducing inflammation, and enhancing the integrity of the intestinal barrier.[6]

-

Enhancement of Gut Barrier Integrity: The activation of AhR and PXR signaling by indole metabolites leads to the upregulation of tight junction proteins such as Zonula occludens-1 (ZO-1), p120-catenin, and VE-cadherin, and the downregulation of Plasmalemma Vesicle-Associated Protein (PV-1), a marker of endothelial permeability.[5] This strengthening of the gut barrier reduces the translocation of bacterial endotoxins, such as lipopolysaccharide (LPS), into the bloodstream.[5]

-

Reduction of Systemic Inflammation and Endotoxemia: By improving gut barrier function, this compound treatment leads to a significant reduction in plasma levels of gut-derived peptides and endotoxins.[5] This, in turn, mitigates systemic inflammation by decreasing the levels of pro-inflammatory cytokines, including IL-1β, IL-2, IL-6, and IFN-γ.[5]

-

Protection Against Diabetic Retinopathy: The reduction in systemic inflammation and endotoxemia alleviates the pathological processes in the retina that lead to diabetic retinopathy. Specifically, this compound treatment has been shown to improve retinal responses, enhance visual acuity, and significantly reduce the number of acellular capillaries, a hallmark of retinal vasodegeneration.[4][5]

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound (IW) in a db/db mouse model of type 2 diabetes.[5]

| Parameter | Group | Result | p-value |

| Gut Barrier Integrity | |||

| ZO-1 Expression | IW-treated | Upregulated | < 0.0003 |

| p120-catenin Expression | IW-treated | Upregulated | < 0.0001 |

| VE-cadherin Expression | IW-treated | Upregulated | < 0.001 |

| PV-1 Expression | IW-treated | Decreased | < 0.0004 |

| Gut Metabolites & Signaling | |||

| Intestinal Indole Levels | IW-treated | Increased | < 0.03 |

| AhR Expression | IW-treated | Increased | Not specified |

| PXR Expression | IW-treated | Increased | Not specified |

| Systemic Effects | |||

| Plasma Gut Peptides | IW-treated | Reduced | Not specified |

| Plasma Endotoxemia | IW-treated | Reduced | Not specified |

| IL-1β, IL-2, IL-6, IFN-γ | IW-treated | Lower levels | Not specified |

| Diabetic Retinopathy | |||

| Acellular Capillaries | IW-treated | Significantly fewer | < 0.001 |

| ERG (Scotopic a-wave) | IW-treated | Improved retinal response | < 0.02 |

| ERG (Scotopic b-wave) | IW-treated | Improved retinal response | < 0.03 |

| ERG (Photopic a-wave) | IW-treated | Improved retinal response | < 0.008 |

| OKN (Visual Acuity) | IW-treated | Improved visual acuity | < 0.007 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological functions.

Animal Model and Treatment

-

Animal Model: Male db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/+ littermates are used.

-

Treatment Protocol: this compound (5 mg/kg body weight) is administered daily by oral gavage for a period of 6 months. Control db/db mice receive saline gavage.[5]

Assessment of Gut Barrier Integrity (Immunohistochemistry)

-

Tissue Preparation: Intestinal tissue sections are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.

-

Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against tight junction proteins (e.g., rabbit anti-ZO-1, rabbit anti-p120-catenin, rabbit anti-VE-cadherin) diluted in blocking solution.

-

Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are then mounted with an anti-fade mounting medium.

-

Imaging: Stained sections are visualized and imaged using a fluorescence or confocal microscope. Image analysis software is used to quantify the fluorescence intensity of the tight junction proteins.

Measurement of Plasma Endotoxin and Cytokines (ELISA)

-

Sample Collection: Blood is collected from mice via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

ELISA Procedure (General):

-

A 96-well microplate is coated with a capture antibody specific for the target molecule (endotoxin or cytokine) and incubated overnight.

-

The plate is washed, and non-specific binding sites are blocked.

-

Plasma samples and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added and incubated.

-

The plate is washed again, and a substrate solution is added, leading to a color change proportional to the amount of the target molecule.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

The concentration of the target molecule in the samples is determined by comparison to the standard curve.

-

Specific commercial ELISA kits for mouse endotoxin, IL-1β, IL-2, IL-6, and IFN-γ are used according to the manufacturer's instructions.

-

Assessment of Retinal Function (Electroretinography - ERG)

-

Animal Preparation: Mice are dark-adapted overnight. Under dim red light, they are anesthetized, and their pupils are dilated with a mydriatic agent.

-

Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the cornea, subcutaneously in the head region, and subcutaneously in the tail, respectively.

-

Scotopic ERG: In a dark-adapted state, responses to flashes of light of increasing intensity are recorded to assess rod photoreceptor function (a-wave) and inner retinal neuron function (b-wave).

-

Photopic ERG: After a period of light adaptation, responses to light flashes are recorded against a background light to assess cone photoreceptor function.

-

Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and analyzed.

Assessment of Visual Acuity (Optokinetic Response - OKR)

-

Apparatus: A conscious, unrestrained mouse is placed on a platform surrounded by a virtual rotating drum displaying vertical sine-wave gratings of varying spatial frequency.

-

Procedure: The drum rotates, and the reflexive head and eye movements of the mouse tracking the gratings are observed and recorded by a camera.

-

Data Analysis: The visual acuity threshold is determined as the highest spatial frequency of the grating that elicits a detectable head-tracking response.

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow used to establish the biological function of this compound in the context of diabetic retinopathy.

Caption: Experimental Workflow for this compound Study.

Conclusion

This compound demonstrates a significant and multifaceted biological function with considerable therapeutic promise for diabetic retinopathy. Its ability to be absorbed via the PEPT1 transporter in the diabetic gut initiates a cascade of beneficial effects, including the modulation of the gut microbiota, production of indole derivatives, and the subsequent activation of the AhR/PXR signaling pathway. This leads to an enhancement of gut barrier integrity, a reduction in systemic inflammation and endotoxemia, and ultimately, the amelioration of retinal vascular pathology. The data presented in this guide underscore the importance of the gut-retinal axis in diabetic complications and highlight this compound as a compelling candidate for further research and development as a novel nutraceutical intervention for diabetic retinopathy. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other dipeptides in metabolic disease.

References

- 1. Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach | Gut [gut.bmj.com]

- 2. gut.bmj.com [gut.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gut.bmj.com [gut.bmj.com]

- 6. ELISA Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

H-Ile-Trp-OH: An In-depth Technical Guide on its Mechanism of Action in ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the dipeptide H-Isoleucyl-L-Tryptophan (H-Ile-Trp-OH) as an inhibitor of Angiotensin-Converting Enzyme (ACE). This document details the molecular interactions, quantitative inhibitory data, and relevant experimental methodologies, offering valuable insights for research and development in the field of antihypertensive agents.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical physiological regulator of blood pressure. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease. ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention. ACE also inactivates the vasodilator bradykinin. Therefore, inhibiting ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular conditions.

Bioactive peptides derived from natural sources have emerged as promising ACE inhibitors. Among these, the dipeptide this compound has demonstrated significant inhibitory potential. Understanding its precise mechanism of action is crucial for its potential application as a nutraceutical or pharmaceutical agent.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on ACE through a competitive mechanism. It vies with the natural substrate, Angiotensin I, for binding to the active site of the enzyme. The structural characteristics of this compound, particularly the presence of a hydrophobic amino acid (Isoleucine) at the N-terminus and an aromatic amino acid (Tryptophan) at the C-terminus, are crucial for its potent inhibitory activity.

Biochemical studies have revealed that this compound exhibits selectivity for the C-domain of somatic ACE. The C-domain is primarily responsible for the conversion of Angiotensin I to Angiotensin II, making its selective inhibition a desirable trait for minimizing potential side effects.

Molecular Interactions with the ACE Active Site

The inhibitory action of this compound is underpinned by specific molecular interactions with the active site of ACE. This active site is characterized by three main pockets (S1, S1', and S2) and a catalytically essential zinc ion (Zn²⁺). The binding of this compound to this site is facilitated by a combination of interactions:

-

Coordination with the Zinc Ion: The carboxyl group of the C-terminal Tryptophan residue in this compound is believed to directly interact with the active site's central zinc ion. This interaction is a hallmark of many competitive ACE inhibitors and is critical for stabilizing the enzyme-inhibitor complex.

-

Hydrogen Bonding: The peptide backbone and the side chains of Isoleucine and Tryptophan form multiple hydrogen bonds with amino acid residues within the S1, S1', and S2 pockets of ACE. These bonds contribute significantly to the binding affinity and stability of the complex.

-

Hydrophobic Interactions: The hydrophobic side chain of the N-terminal Isoleucine residue and the aromatic ring of the C-terminal Tryptophan residue engage in hydrophobic interactions with nonpolar residues lining the active site pockets. These interactions are particularly important for the potent inhibitory activity of peptides with these structural features.

The combination of these interactions effectively blocks the entry of Angiotensin I into the active site, thereby preventing its conversion to Angiotensin II and leading to a reduction in blood pressure.

Quantitative Data on ACE Inhibition

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | IC50 Value (µM) | Inhibition Type | Target Domain |

| This compound | 0.50 - 0.7 | Competitive | C-domain |

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the ACE inhibitory activity of this compound.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

This compound (test inhibitor)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a solution of ACE in borate buffer.

-

Prepare a solution of HHL in borate buffer.

-

-

Assay Protocol:

-

In a microcentrifuge tube, mix a specific volume of the this compound solution (or deionized water for the control) with the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid (HA) produced from the reaction by adding ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the ethyl acetate layer (upper layer) and evaporate it to dryness.

-

Reconstitute the dried hippuric acid in deionized water.

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of this compound.

-

Molecular Docking Simulation

This section describes the general methodology for performing a molecular docking study to investigate the binding interactions between this compound and ACE.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Visualization software (e.g., PyMOL, VMD)

Procedure:

-

Preparation of the Receptor (ACE):

-

Obtain the 3D crystal structure of human ACE from the Protein Data Bank (PDB). A common choice is a structure co-crystallized with a known inhibitor (e.g., lisinopril).

-

Prepare the protein structure by removing water molecules, ligands, and any co-factors not essential for the docking simulation.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site or grid box around the active site of ACE, typically centered on the catalytic zinc ion.

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of the this compound dipeptide using a molecule builder or by retrieving it from a chemical database.

-

Perform energy minimization of the ligand structure to obtain a stable conformation.

-

Assign appropriate charges and atom types to the ligand.

-

-

Docking Simulation:

-

Perform the docking of the prepared this compound ligand into the defined active site of the ACE receptor using the chosen docking software.

-

The software will generate multiple possible binding poses (conformations) of the ligand within the active site and score them based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify the most favorable binding mode of this compound.

-

Visualize the protein-ligand complex to identify and analyze the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

-

Measure the distances of these interactions to assess their strength and significance.

-

Visualizations

Signaling Pathway of the Renin-Angiotensin System

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow for In Vitro ACE Inhibition Assay

Caption: Workflow for the in vitro determination of ACE inhibitory activity.

Logical Relationship of this compound Binding to ACE Active Site

Caption: Key molecular interactions between this compound and the ACE active site.

An In-depth Technical Guide on H-Ile-Trp-OH: Natural Sources, Biological Activities, and Synthetic Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Tryptophan (H-Ile-Trp-OH) is a fascinating biomolecule with emerging therapeutic potential. Composed of the essential amino acids isoleucine and tryptophan, this dipeptide is a product of protein hydrolysis and is increasingly recognized for its bioactive properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its natural origins, biological activities, and the synthesis of its analogues. The information presented herein is intended to serve as a valuable resource for professionals engaged in biochemical research, drug discovery, and the development of novel therapeutics.

Natural Sources and Biosynthesis of this compound

The direct natural source of the dipeptide this compound is not extensively documented in scientific literature. However, its presence is strongly implied in various food sources as a product of protein breakdown. Bioactive peptides, such as this compound, are encrypted within the primary structure of larger proteins and are released during enzymatic hydrolysis.[1][2][3] This process occurs naturally during food processing like fermentation and aging, as well as during digestion in the gastrointestinal tract.

Key Natural Sources (Inferred):

-

Fermented Dairy Products: Cheeses, particularly aged varieties, are rich in peptides formed from the breakdown of casein and whey proteins. While specific quantification of this compound is limited, studies have identified various tryptophan derivatives in fermented dairy.

-

Cured and Aged Meats: The ripening process of products like ham and salami involves significant enzymatic proteolysis, leading to the generation of a complex mixture of peptides.

-

Fermented Plant Products: Fermented soy products and other plant-based fermented foods are also potential sources of bioactive peptides.

Biosynthesis:

The formation of this compound is a result of the enzymatic cleavage of peptide bonds in proteins. This process is primarily mediated by proteases.

-

Endogenous Proteases: During digestion, enzymes like pepsin, trypsin, and chymotrypsin break down dietary proteins into smaller peptides and amino acids.

-

Microbial Enzymes: In fermented foods, microbial proteases from starter cultures contribute significantly to the peptide profile of the final product.[3]

-

Industrial Enzymatic Hydrolysis: Controlled enzymatic treatment of proteins is a common method to produce protein hydrolysates enriched in bioactive peptides.[1][2]

Biological Activities of this compound and its Isomer

Research into the specific biological activities of this compound is ongoing. However, studies on its isomeric form, Tryptophyl-Isoleucine (Trp-Ile), and other tryptophan-containing dipeptides have revealed significant therapeutic potential.

Angiotensin-Converting Enzyme (ACE) Inhibition

The dipeptide Isoleucine-Tryptophan (IW) has demonstrated potent ACE inhibitory activity.[4] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. The ACE inhibitory effect of IW suggests its potential as a natural antihypertensive agent.

Anti-Angiogenic Effects

Recent studies have explored the anti-angiogenic properties of tryptophan-containing dipeptides, including Isoleucine-Tryptophan (IW).[5][6] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a promising approach in cancer therapy. The dipeptide was shown to affect VEGFR-2 signaling, a key pathway in angiogenesis.[5][6]

Synthetic Analogues of this compound

The synthesis of analogues of this compound and other tryptophan-containing peptides is an active area of research aimed at developing compounds with enhanced stability, bioavailability, and biological activity.

Rationale for Analogue Synthesis

-

Improved Potency: Modifications to the peptide backbone or side chains can enhance the interaction with biological targets.

-

Increased Stability: Peptides are often susceptible to degradation by proteases. Introducing unnatural amino acids or modifying peptide bonds can increase their metabolic stability.

-

Enhanced Bioavailability: Modifications can be made to improve absorption and distribution in the body.

Synthetic Strategies

Various chemical and enzymatic methods are employed for the synthesis of tryptophan analogues and their incorporation into peptides. These include:

-

Solid-Phase Peptide Synthesis (SPPS): A standard method for the stepwise synthesis of peptides on a solid support.

-

Enzymatic Synthesis: The use of enzymes to form peptide bonds can offer high stereoselectivity and milder reaction conditions.

-

Modification of the Indole Ring: The indole side chain of tryptophan is a common target for modification to create analogues with altered electronic and steric properties.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of Isoleucyl-Tryptophan.

Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

Principle: This assay measures the inhibition of ACE activity by the test compound. ACE catalyzes the hydrolysis of the substrate Hippuryl-His-Leu (HHL) to hippuric acid and His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

ACE solution (from rabbit lung)

-

HHL substrate solution

-

Borate buffer

-

1M HCl

-

Ethyl acetate

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with the test peptide (e.g., this compound) at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1M HCl.

-

Extract the hippuric acid formed into ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the residue in deionized water.

-

Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix. The effect of test compounds on this process can be quantified.[1][2][3][7][8]

Protocol:

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.

-

-

Plate Preparation:

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®).

-

Allow the matrix to solidify at 37°C.

-

-

Assay Procedure:

-

Harvest HUVECs and resuspend them in a basal medium containing the test compound (e.g., this compound) at various concentrations.

-

Seed the cells onto the prepared matrix-coated wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

-

Analysis:

-

Visualize the tube formation using a phase-contrast microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Presentation

Table 1: Reported Biological Activities of Isoleucine-Tryptophan (IW)

| Biological Activity | Model System | Key Findings | Reference |

| ACE Inhibition | In vitro enzymatic assay | Potent inhibition of ACE activity | [4] |

| Anti-Angiogenesis | HUVEC tube formation assay | Inhibition of capillary-like structure formation | [5][6] |

| Anti-Angiogenesis | In vivo models | Reduction in vessel formation | [5][6] |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Figure 1: Formation of this compound from Protein.

Caption: Figure 2: ACE Inhibition by this compound.

Caption: Figure 3: In Vitro Angiogenesis Assay Workflow.

Conclusion

This compound is a dipeptide with significant potential in the development of functional foods and pharmaceuticals. While direct evidence of its natural abundance is still emerging, its likely presence in fermented and aged protein-rich foods warrants further investigation. The demonstrated ACE inhibitory and anti-angiogenic activities of its isomer, Trp-Ile, highlight promising avenues for therapeutic applications. The ongoing research into the synthesis of its analogues will undoubtedly lead to the development of novel compounds with enhanced pharmacological profiles. This technical guide serves as a foundational resource for researchers dedicated to exploring the full potential of this compound and related bioactive peptides.

References

- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ibidi.com [ibidi.com]

- 3. news-medical.net [news-medical.net]

- 4. scilit.com [scilit.com]

- 5. Determination of tryptophan derivatives in kynurenine pathway in fermented foods using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

The Metabolic Role of H-Ile-Trp-OH: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Metabolic Functions, Signaling Pathways, and Therapeutic Potential of the Dipeptide H-Ile-Trp-OH.

Introduction

This compound, a dipeptide composed of isoleucine and tryptophan, is an emerging metabolite of interest with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic role, focusing on its impact on gut health, inflammation, and its protective effects against diabetic complications. This document is intended for researchers, scientists, and drug development professionals.

Core Metabolic Role and Biological Activities

The primary and most well-documented role of this compound is its ability to mitigate the pathological consequences of type 2 diabetes, specifically diabetic retinopathy. Research indicates that this dipeptide exerts its effects through a multi-faceted mechanism involving the gut-retina axis.

Modulation of Gut Microbiota and Barrier Integrity

Oral administration of this compound has been shown to correct diabetes-induced dysbiosis, a condition characterized by an imbalance in the gut microbial community. This restoration of a healthy gut microbiome is crucial for maintaining intestinal barrier integrity. In diabetic models, this compound supplementation leads to the upregulation of key tight junction proteins, which are essential for preventing the leakage of harmful substances from the gut into the bloodstream.

Activation of the Indole/AhR/PXR Signaling Pathway

This compound serves as a precursor for the microbial production of indole and its derivatives in the gut. Indole, a tryptophan metabolite, is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Activation of this signaling cascade in the intestine initiates a series of beneficial downstream effects:

-

AhR Signaling: AhR activation is crucial for maintaining intestinal homeostasis and immune function. It plays a role in regulating the expression of genes involved in barrier function and inflammation. In the context of retinal health, AhR signaling has been shown to have neuroprotective effects.[1][2][3]

-

PXR Signaling: PXR is a nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism, as well as inflammation and gut barrier function. PXR activation can suppress inflammatory pathways, such as NF-κB, and enhance the expression of proteins that strengthen the gut barrier.

Anti-inflammatory Effects

By restoring gut barrier function and activating the AhR/PXR signaling pathway, this compound effectively reduces systemic inflammation. Studies have demonstrated a significant decrease in the plasma levels of pro-inflammatory cytokines such as IL-1β, IL-2, IL-6, and IFN-γ following this compound treatment in diabetic animal models.

Stimulation of Incretin Secretion

This compound has been observed to enhance the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) from the gut. These hormones play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release, thereby contributing to the overall anti-diabetic effect.

Other Potential Bioactivities

Beyond its role in diabetic complications, preliminary research suggests that this compound may possess other beneficial properties:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Some studies indicate that this compound can act as an ACE inhibitor, suggesting a potential role in cardiovascular health.[4]

-

Antioxidant Activity: Tryptophan and its metabolites are known to have antioxidant properties, which may contribute to the overall protective effects of this compound.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Prasad et al. (2024) investigating the effects of this compound in a db/db mouse model of type 2 diabetes.[9] Please note that specific mean and standard deviation/error values were not available in the accessed abstract; therefore, the data is presented based on the reported p-values, indicating the statistical significance of the observed effects.

Table 1: Effect of this compound on Gut Barrier Integrity Markers

| Marker | Effect of this compound Treatment | p-value |

| ZO-1 | Upregulation | < 0.0003 |

| p120-catenin | Upregulation | < 0.0001 |

| VE-cadherin | Upregulation | < 0.001 |

| PV-1 | Decreased Expression | < 0.0004 |

Table 2: Effect of this compound on Systemic and Gut Health Markers

| Marker | Effect of this compound Treatment | p-value |

| Plasma Gut Peptides & Endotoxemia | Reduced Levels | Not specified |

| Intestinal Indole Levels | Increased Levels | < 0.03 |

| Intestinal Inflammation (IL-1β, IL-2, IL-6, IFN-γ) | Decreased Levels | Not specified |

| Intestinal GLP-1 and GIP Secretion | Enhanced Secretion | Not specified |

Table 3: Effect of this compound on Diabetic Retinopathy Endpoints

| Endpoint | Effect of this compound Treatment | p-value |

| Scotopic a-wave (ERG) | Improved Retinal Response | < 0.02 |

| Scotopic b-wave (ERG) | Improved Retinal Response | < 0.03 |

| Photopic a-wave (ERG) | Improved Retinal Response | < 0.008 |

| Visual Acuity (OKN) | Improved Vision | < 0.007 |

| Acellular Capillaries in Retina | Significantly Fewer | < 0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's metabolic role.

Animal Model and Treatment

-

Model: db/db mice, a genetic model of type 2 diabetes, are commonly used. Age-matched non-diabetic db/+ mice serve as controls.

-

Treatment: this compound is administered daily via oral gavage at a dosage of 5mg/kg body weight. The control group receives saline. The treatment duration is typically long-term (e.g., 6 months) to assess chronic effects.

Assessment of Gut Barrier Integrity

-

Immunohistochemistry (IHC):

-

Intestinal tissue sections are collected and fixed in 4% paraformaldehyde.

-

Sections are permeabilized with 0.1% Triton X-100.

-

Blocking is performed with 5% bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary antibodies against ZO-1, p120-catenin, VE-cadherin, and PV-1 are applied and incubated overnight at 4°C.

-

After washing, fluorescently labeled secondary antibodies are added and incubated for 1-2 hours at room temperature.

-

Slides are mounted with a DAPI-containing medium to counterstain nuclei.

-

Images are captured using a confocal microscope and fluorescence intensity is quantified using image analysis software.

-

-

Western Blotting:

-

Protein is extracted from intestinal tissue lysates.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA.

-

The membrane is incubated with primary antibodies against the target proteins (ZO-1, p120-catenin, VE-cadherin, PV-1) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Measurement of Plasma Gut Peptides and Endotoxemia

-

ELISA:

-

Blood samples are collected from the animals and plasma is separated by centrifugation.

-

Commercially available ELISA kits are used to measure the concentrations of specific gut peptides (e.g., GLP-1, GIP) and endotoxin (LPS) in the plasma samples according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader, and concentrations are calculated based on a standard curve.

-

Metatranscriptomic Analysis of Gut Microbiota

-

Fecal samples are collected and total RNA is extracted using a specialized kit for microbial RNA.

-

Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA).

-

The enriched mRNA is fragmented and reverse transcribed into cDNA.

-

Sequencing libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

The resulting sequencing reads are quality-filtered and mapped to a functional gene database to determine the abundance of different microbial genes and pathways.

Measurement of Intestinal Indole Levels

-

Intestinal contents are collected and homogenized.

-

Indole is extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or by Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.

Assessment of Retinal Function and Pathology

-

Electroretinography (ERG):

-

Mice are dark-adapted overnight.

-

Under dim red light, mice are anesthetized, and their pupils are dilated.

-

A recording electrode is placed on the cornea, a reference electrode under the skin of the forehead, and a ground electrode in the tail.

-

Scotopic (dark-adapted) and photopic (light-adapted) ERGs are recorded in response to light flashes of varying intensities.

-

The amplitudes and implicit times of the a- and b-waves are analyzed.

-

-

Optokinetic Nakedness (OKN) Tracking:

-

The mouse is placed on a platform surrounded by a virtual cylinder displaying rotating vertical sine-wave gratings.

-

The head-tracking reflex of the mouse is recorded as it follows the rotating pattern.

-

The spatial frequency threshold at which the mouse can no longer track the grating is determined as a measure of visual acuity.

-

-

Enumeration of Acellular Capillaries:

-

Eyes are enucleated and fixed.

-

The retinas are dissected and subjected to trypsin digestion to isolate the retinal vasculature.

-

The vascular network is stained (e.g., with Periodic acid-Schiff and hematoxylin).

-

The number of acellular capillaries (capillary-like structures without nuclei) is counted per unit area under a microscope.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Gut

References

- 1. Aryl hydrocarbon receptor dependent anti-inflammation and neuroprotective effects of tryptophan metabolites on retinal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel AhR ligand, 2AI, protects the retina from environmental stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of tryptophan in rats under experimental endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of H-Ile-Trp-OH Binding: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the theoretical and experimental approaches to studying the binding of the dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan). It covers computational modeling techniques, experimental validation protocols, and data interpretation.

Introduction to this compound and Its Potential Significance

The dipeptide this compound consists of isoleucine and tryptophan, two essential amino acids. Peptides and their interactions with proteins are fundamental to numerous biological processes.[1] The study of such interactions is crucial in drug discovery and molecular biology, as peptides can modulate protein-protein interactions (PPIs), which are often dysregulated in disease states.[2][3] The rational design of peptide-based drugs offers advantages like high specificity and low toxicity.[4] Understanding the binding mechanism of a specific dipeptide like this compound can provide insights into its potential therapeutic applications.

Theoretical Modeling of Peptide-Protein Binding

Computational methods provide a cost-effective and powerful approach to predict and analyze the binding of peptides to target proteins.[5] These methods can elucidate binding conformations, predict binding affinities, and identify key interacting residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (the target protein) to form a stable complex.[6] This method is instrumental in identifying potential binding sites and estimating the strength of the interaction.

Workflow for Molecular Docking:

-

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or predicted using tools like AlphaFold. The structure of this compound is generated and energy-minimized.

-

Grid Generation: A grid box is defined around the putative binding site on the receptor.

-

Docking Simulation: The docking algorithm samples a large number of conformations and orientations of the peptide within the defined grid, scoring each pose based on a scoring function.

-

Analysis of Results: The resulting poses are ranked by their scores, and the top-ranked poses are analyzed for their interactions (e.g., hydrogen bonds, hydrophobic interactions).[7]

A study on the Val-Trp dipeptide demonstrated its binding to the Angiotensin-Converting Enzyme (ACE) with a binding energy of -8.7 kcal/mol, highlighting the potential for dipeptides to act as inhibitors.[8] Similarly, docking studies of Asp-Phe have been performed on PTP1B and SHP2 phosphatases to investigate their binding conformations.[9]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide-protein complex, allowing for the assessment of its stability and conformational changes over time.[10] This method is often used to refine docking results and to calculate binding free energies.

Workflow for MD Simulations:

-

System Setup: The docked peptide-protein complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized.

-

Production Run: A long simulation is run to generate a trajectory of the complex's movements.

-

Analysis: The trajectory is analyzed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions.

Quantum Chemical Calculations